![molecular formula C31H30Br6N4O11 B1254202 Fistularin 3](/img/structure/B1254202.png)
Fistularin 3
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Overview
Description
Fistularin 3 is a natural product found in Aplysina archeri, Aplysina insularis, and other organisms with data available.
Scientific Research Applications
Stereochemical Heterogeneity in Marine Sponges : Fistularin 3, derived from Verongid marine sponges, shows variability in configuration at C11, suggesting the involvement of stereochemically promiscuous hydroxylase enzymes. This variability indicates a possibility of biotransformation in sponges by their associated microbial flora (Rogers et al., 2005).
Anti-Inflammatory Properties : Fistularin 3, isolated from the marine sponge Ecionemia acervus, exhibits potent anti-inflammatory activities. It inhibits the production of nitric oxide, prostaglandin E2, TNF-α, IL-1β, and IL-6, suggesting potential pharmaceutical applications for inflammatory diseases (Ji et al., 2021).
Synergistic Effects in Acute Myeloid Leukemia Treatment : Fistularin 3, combined with Bcl-2 inhibitor ABT-199, shows potential in treating acute myeloid leukemia (AML) by synergizing to kill Mcl-1/Bcl-2-positive AML cell lines. This indicates its use in developing new AML treatments (Florean et al., 2018).
Production by Marine Bacteria : Fistularin 3 is also produced by the marine bacterium Pseudovibrio denitrificans, previously thought to be exclusive to Verongida sponges. This discovery expands the potential sources for harvesting Fistularin 3 (Nicacio et al., 2017).
Potential Antituberculosis Agent : A derivative of Fistularin 3, 11-ketofistularin-3, exhibits antimycobacterial activity against Mycobacterium tuberculosis, suggesting its role in developing antituberculosis drugs (Gandolfi et al., 2010).
Antineoplastic Effects in Hematologic Malignancies : Fistularin 3 demonstrates antiproliferative and pro-apoptotic effects in hematologic malignancies, specifically on Jurkat E6.1 and U937 cell lines (Mijares et al., 2012).
properties
Molecular Formula |
C31H30Br6N4O11 |
---|---|
Molecular Weight |
1114 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27+,30+,31-/m0/s1 |
InChI Key |
TURTULDFIIAPTC-FNAGZWQBSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@]5(C4)C=C(C(=C([C@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
synonyms |
11-epi-fistularin-3 fistularin 3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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